1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride
Overview
Description
1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
They can interact with various enzymes and receptors in the body, including those involved in the central nervous system .
Mode of Action
Many triazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the activity of the target .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives are known to affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and can greatly affect its bioavailability and therapeutic effects .
Result of Action
Triazole derivatives can have a wide range of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of “1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
Properties
IUPAC Name |
1-(5-chloropentyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3.ClH/c1-8-11-9(2)13(12-8)7-5-3-4-6-10;/h3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPVVAFVWPKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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